4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid

Lipophilicity LogP Drug design

4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid (CAS 1439907-88-6; molecular formula C₇H₁₁F₃O₂; MW 184.16 g/mol) is a fluorinated, branched-chain carboxylic acid featuring a single trifluoromethyl (-CF₃) group at the C4 position, a gem-dimethyl-substituted quaternary carbon at C3, and a chiral center at C2. The compound is commercially available in both racemic form and as discrete (2S)- and (2R)-enantiomers (CAS 2248200-23-7 and 2248209-89-2, respectively).

Molecular Formula C7H11F3O2
Molecular Weight 184.16 g/mol
Cat. No. B12851258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid
Molecular FormulaC7H11F3O2
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCC(C(=O)O)C(C)(C)C(F)(F)F
InChIInChI=1S/C7H11F3O2/c1-4(5(11)12)6(2,3)7(8,9)10/h4H,1-3H3,(H,11,12)
InChIKeyOSUWLCURNQRRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid – A Sterically Hindered Fluorinated Carboxylic Acid Building Block for Medicinal Chemistry and Chiral Synthesis


4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid (CAS 1439907-88-6; molecular formula C₇H₁₁F₃O₂; MW 184.16 g/mol) is a fluorinated, branched-chain carboxylic acid featuring a single trifluoromethyl (-CF₃) group at the C4 position, a gem-dimethyl-substituted quaternary carbon at C3, and a chiral center at C2 . The compound is commercially available in both racemic form and as discrete (2S)- and (2R)-enantiomers (CAS 2248200-23-7 and 2248209-89-2, respectively) . Its structure uniquely combines the electronic influence of a terminal -CF₃ group with the steric bulk of a 2,3,3-trimethyl-substituted butanoic acid backbone, positioning it as a differentiated intermediate for fluorinated amino acid synthesis, peptidomimetic design, and chiral building block applications .

Why Generic Substitution Fails for 4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid – Physicochemical Property Cliffs Among Fluorinated Butanoic Acid Analogs


Simple in-class substitution among fluorinated butanoic acids is unreliable because the simultaneous presence of the terminal -CF₃ group and the 2,3,3-trimethyl substitution pattern creates a property profile that is not linearly predictable from individual structural modifications. Matched molecular pair analyses across fluorinated carboxylic acid series demonstrate that both pKa and logD₇.₄ shift substantially and non-additively with fluorine substitution pattern, chain branching, and steric environment [1]. The target compound's LogP of approximately 2.30 is markedly higher than that of the linear 4,4,4-trifluorobutanoic acid (LogP ~1.11) and its bis-trifluoromethyl analog 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (LogP ~1.77), while the non-fluorinated analog 2,3,3-trimethylbutanoic acid shows a lower LogP of 1.75–2.05 [2]. The quaternary C3 carbon and C2 chiral center further impose steric constraints on reactivity that are absent in linear or less substituted analogs, meaning that physicochemical and reactivity profiles cannot be assumed transferable across this compound class .

Quantitative Differentiation Evidence for 4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. Non-Fluorinated Analog and Linear Fluorinated Analogs

The target compound 4,4,4-trifluoro-2,3,3-trimethylbutanoic acid exhibits a calculated LogP of 2.30, compared with 2.05 for its direct non-fluorinated analog (2S)-2,3,3-trimethylbutanoic acid, 1.11 for the linear 4,4,4-trifluorobutanoic acid, and 1.77 for the bis-trifluoromethyl analog 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid [1]. This represents a LogP increase of +0.25 log units relative to the non-fluorinated parent and +1.19 log units relative to the linear trifluorinated analog. The Hansch π constant for a -CF₃ group is +0.88, and the three methyl groups contribute additional hydrophobicity that cumulatively places this compound at the upper end of the lipophilicity range among C4–C7 fluorinated butanoic acids [2].

Lipophilicity LogP Drug design Membrane permeability Fluorine effect

Acidity (pKa) Modulation by the -CF₃ Group: Quantitative Comparison with Non-Fluorinated Analog

The electron-withdrawing -CF₃ group in the target compound substantially increases carboxylic acid acidity relative to the non-fluorinated analog. The non-fluorinated 2,3,3-trimethylbutanoic acid has a predicted pKa of 4.83 ± 0.16 (ChemicalBook) or 5.10 (ChemBase JChem) . In contrast, structure-property relationship studies on fluorinated carboxylic acids demonstrate that a single -CF₃ group in an analogous position typically lowers pKa by 1.3–2.4 units [1]. While an experimentally measured pKa for the target compound has not been reported in open literature, class-level inference from 4,4,4-trifluorobutanoic acid (pKa 3.41), 2,2,3-trifluorobutanoic acid (pKa < 1.0), and perfluoroalkyl carboxylic acid series data places the estimated pKa of 4,4,4-trifluoro-2,3,3-trimethylbutanoic acid in the range of 3.5–4.5, representing approximately 0.5–1.5 pKa units lower than its non-fluorinated congener .

pKa Acidity Electron-withdrawing Bioisostere Ionization state

Steric Differentiation: Quaternary C3 Carbon Confers Unique Conformational Constraint Not Available in Linear Analogs

The target compound possesses a gem-dimethyl-substituted quaternary carbon at the C3 position directly adjacent to the -CF₃-bearing C4. This creates a sterically congested environment around the carboxylic acid and the chiral C2 center that is structurally absent in all linear fluorinated butanoic acid analogs (e.g., 4,4,4-trifluorobutanoic acid, 3-(trifluoromethyl)butyric acid, 2-(trifluoromethyl)butanoic acid) . The C3 quaternary center restricts rotational freedom: the target compound has only 2 rotatable bonds (LeYan data), compared to 3 rotatable bonds for 4,4,4-trifluorobutanoic acid and 4 for 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid [1]. This conformational restriction is relevant to metabolic stability: steric shielding of the carboxylic acid by the gem-dimethyl groups may reduce Phase II glucuronidation rates, consistent with the broader observation that α,α-disubstituted and β-quaternary carboxylic acids exhibit enhanced metabolic stability compared to linear or mono-substituted analogs [2].

Steric hindrance Quaternary carbon Conformational restriction Metabolic stability Branching

Chiral Center at C2: Enantiomerically Pure Forms Enable Stereospecific Synthesis Not Possible with Achiral Analogs

4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid contains a chiral center at C2, and both enantiomers are commercially available: (2S)-enantiomer (CAS 2248200-23-7) and (2R)-enantiomer (CAS 2248209-89-2) . This is a critical differentiator from achiral fluorinated butanoic acids such as 4,4,4-trifluorobutanoic acid (CAS 406-93-9), 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (CAS 17327-33-2), and 3-(trifluoromethyl)butyric acid (CAS 348-75-4), which lack a stereogenic center entirely. The structural similarity of this compound to the side chain of 4,4,4-trifluorovaline—a fluorinated amino acid used in protein engineering for enhanced thermal and proteolytic stability—positions the (2S)-enantiomer as a potential precursor for enantioselective synthesis of trifluorovaline and related fluorinated α,α-disubstituted amino acids [1]. Literature reports confirm that (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine can be accessed via stereoselective routes starting from related chiral fluorinated carboxylic acids .

Chirality Enantiomer Stereoselective synthesis Fluorinated amino acids Trifluorovaline

Single -CF₃ Group vs. Bis-Trifluoromethyl Analogs: Balanced Electron Withdrawal Without Excessive Acidity

The target compound carries exactly one -CF₃ group, in contrast to 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid which bears two -CF₃ groups [1]. The bis-trifluoromethyl analog has a substantially lower predicted pKa of 2.81 (ChemBase) to 3.44 ± 0.10 (WeiKeQi-Biotech), which places it near or below the typical drug-like pKa threshold and can impair oral bioavailability due to permanent ionization at intestinal pH . Perfluoroalkyl carboxylic acid studies demonstrate that pKa decreases non-linearly with increasing fluorine substitution and that excessive acidity can be detrimental to passive membrane permeation [2]. By incorporating a single -CF₃ group balanced by three electron-donating methyl groups, the target compound is expected to maintain a pKa in the 3.5–4.5 range—providing the lipophilicity and metabolic stability benefits of fluorination while avoiding the liabilities of excessive acidity that characterize the bis-trifluoromethyl analog.

Fluorine count Electron-withdrawing pKa tuning Drug-likeness Bioisostere

Documented Application as a Building Block for Fluorinated Bioactive Molecules: Patent and Literature Evidence

Patent literature identifies the (2R)-enantiomer of 4,4,4-trifluoro-2,3,3-trimethylbutanoic acid as a potential therapeutic agent targeting the TIP48/TIP49 complex implicated in tumor growth [1]. Additionally, the target compound serves as a demonstrated intermediate for the preparation of Fmoc-protected fluorinated amino acids: the derivative 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluoro-2,3,3-trimethylbutanoic acid (C₂₃H₂₄F₃NO₄, MW 435 Da, LogP = 5.33) is commercially listed by ChemSpace as an Enamine MADE building block, confirming its utility in peptide and peptidomimetic synthesis [2]. The broader class of α-trifluoromethyl-substituted amino acids—for which this compound can serve as a side-chain precursor—has been shown to enhance proteolytic stability and lipophilicity when incorporated into peptide N- and C-terminal positions [3]. These documented applications provide procurement-relevant evidence that the compound is not merely a catalog entry but has been specifically selected for use in patent-protected therapeutic discovery programs and peptide engineering.

Building block Patent Drug discovery Tumor therapeutics Fluorinated amino acid

Optimal Procurement and Application Scenarios for 4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Fluorinated Amino Acids (e.g., 4,4,4-Trifluorovaline and 5,5,5-Trifluoroleucine)

The (2S)-enantiomer of 4,4,4-trifluoro-2,3,3-trimethylbutanoic acid (CAS 2248200-23-7) serves as a chiral precursor for the stereoselective synthesis of 4,4,4-trifluorovaline, a fluorinated amino acid used in protein engineering to create 'fluorous-core' proteins with enhanced thermal and proteolytic stability . Its quaternary C3 carbon and single -CF₃ group provide the steric and electronic profile required for incorporation into peptide chains without the excessive acidity or conformational flexibility that would be introduced by achiral, linear, or bis-trifluoromethyl analogs. For procurement, the availability of the Fmoc-protected derivative (ChemSpace CSMB02129818910, LogP 5.33) enables direct use in solid-phase peptide synthesis without additional protection steps [1].

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Acidity

In drug discovery programs where a fluorinated carboxylic acid building block is needed to modulate LogP and pKa within drug-like ranges, 4,4,4-trifluoro-2,3,3-trimethylbutanoic acid offers a LogP of ~2.30 and an estimated pKa of 3.5–4.5—providing higher lipophilicity than linear 4,4,4-trifluorobutanoic acid (LogP 1.11) without the excessive acidity of the bis-trifluoromethyl analog (pKa 2.81–3.44) . The compound's only 2 rotatable bonds and quaternary C3 carbon further suggest reduced metabolic liability compared to linear analogs with greater conformational freedom. These properties make it a rational procurement choice for lead series where balanced DMPK parameters are critical [1].

Oncology Lead Discovery Targeting TIP48/TIP49 Complex

Patent literature has specifically identified the (2R)-enantiomer (CAS 2248209-89-2) as a potential therapeutic agent targeting the TIP48/TIP49 ATPase complex involved in tumor growth . This documented patent linkage provides procurement justification for oncology-focused medicinal chemistry groups that require patent-validated starting materials. The chiral nature of the target compound is essential in this context, as the (2R)-configuration is specifically claimed; achiral fluorinated butanoic acids cannot substitute.

Peptidomimetic Design Incorporating Sterically Hindered Fluorinated Side Chains

The steric bulk provided by the gem-dimethyl quaternary C3 carbon, combined with the electron-withdrawing -CF₃ group, makes this compound uniquely suited for designing peptidomimetics that require a conformationally restricted, lipophilic carboxylic acid terminus . The commercial availability of the pre-activated Fmoc-amino acid derivative (MW 435 Da, LogP 5.33) enables direct incorporation into peptide chains, reducing synthetic development overhead compared to linear fluorinated analogs that would require de novo derivatization [1].

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